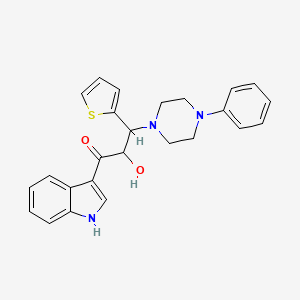![molecular formula C21H31N3O B6092165 [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)
[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol, also known as EIPPM, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol is not fully understood, but it is believed to act as a modulator of G protein-coupled receptors (GPCRs). Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein trafficking, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the target tissue or cell type. In the brain, this compound has been shown to improve cognitive function and reduce neuroinflammation. In the heart, this compound has been found to reduce oxidative stress and inflammation, leading to improved cardiac function. In cancer cells, this compound has been shown to induce cell death and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol in lab experiments is its high potency and selectivity for the sigma-1 receptor compared to other sigma receptor ligands. However, one limitation is the lack of commercially available this compound, which may limit its use in certain experiments.
Direcciones Futuras
Future research on [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol could focus on further elucidating its mechanism of action and identifying additional target receptors. Additionally, studies could investigate the potential of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Finally, efforts could be made to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol can be synthesized using a multi-step process, starting with the reaction of 1-ethyl-1H-imidazole-2-carbaldehyde with 4-(3-phenylpropyl)piperidine. The resulting intermediate is then reduced with sodium borohydride to yield this compound. The purity of the compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and oncology. In neuroscience, this compound has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been investigated for its ability to reduce cardiac hypertrophy and improve cardiac function. In oncology, this compound has been studied for its anticancer properties.
Propiedades
IUPAC Name |
[1-[(1-ethylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-2-24-16-13-22-20(24)17-23-14-11-21(18-25,12-15-23)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,13,16,25H,2,6,9-12,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAJVJYZKJMHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCC(CC2)(CCCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![2-[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092095.png)
![N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenyl-2-propanamine hydrochloride](/img/structure/B6092097.png)

![methyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6092126.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)

![2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6092159.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
![2-ethoxyethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B6092192.png)
![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)

